molecular formula C19H34N8O6 B12579855 L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- CAS No. 193361-33-0

L-Arginine, L-alanyl-L-glutaminyl-L-prolyl-

Cat. No.: B12579855
CAS No.: 193361-33-0
M. Wt: 470.5 g/mol
InChI Key: XHWGLZNVONVDTC-CYDGBPFRSA-N
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Description

L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- is a complex peptide compound composed of the amino acids L-arginine, L-alanine, L-glutamine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the peptide, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may yield oxidized peptides with altered biological activity, while substitution reactions can produce derivatives with enhanced stability or solubility.

Scientific Research Applications

L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.

    Biology: It serves as a substrate in enzymatic studies and as a tool for investigating protein-protein interactions.

    Medicine: The compound has potential therapeutic applications, including wound healing and immune modulation.

    Industry: It is used in the development of novel biomaterials and as a component in specialized nutritional supplements.

Mechanism of Action

The mechanism of action of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The other amino acids in the peptide contribute to its overall stability and bioactivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can be compared with other similar compounds such as:

    L-Alanyl-L-glutamine: This dipeptide is used in dietary supplements and parenteral nutrition due to its stability and solubility.

    L-Glutaminyl-L-lysyl-L-arginine: Another peptide with distinct biological activities and applications in research.

Properties

CAS No.

193361-33-0

Molecular Formula

C19H34N8O6

Molecular Weight

470.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C19H34N8O6/c1-10(20)15(29)25-11(6-7-14(21)28)17(31)27-9-3-5-13(27)16(30)26-12(18(32)33)4-2-8-24-19(22)23/h10-13H,2-9,20H2,1H3,(H2,21,28)(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1

InChI Key

XHWGLZNVONVDTC-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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